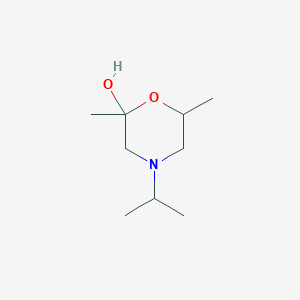![molecular formula C65H100N2O4 B019896 N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine CAS No. 103190-36-9](/img/structure/B19896.png)
N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sdb-ethylenediamine: is a chemical compound that belongs to the class of ethylenediamine derivatives. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its ability to form complexes with metal ions, making it a valuable reagent in many chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sdb-ethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with specific organic or inorganic compounds under controlled conditions. For instance, ethylenediamine can react with 1,2-dichloroethane in the presence of ammonia at high pressure and temperature to produce Sdb-ethylenediamine .
Industrial Production Methods: In industrial settings, the production of Sdb-ethylenediamine often involves large-scale reactions using high-purity reagents and advanced equipment. The process typically includes steps such as purification, distillation, and crystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Sdb-ethylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a strong nucleophile and can participate in reactions with electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Sdb-ethylenediamine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Sdb-ethylenediamine can undergo substitution reactions with halides or other electrophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Sdb-ethylenediamine is widely used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are employed in catalysis, material science, and as intermediates in organic synthesis .
Biology: In biological research, Sdb-ethylenediamine is used to study enzyme mechanisms and protein interactions. It can also act as a chelating agent to remove metal ions from biological systems .
Medicine: It is also being investigated for its role in cancer therapy and as an adjuvant in vaccines .
Industry: In industrial applications, Sdb-ethylenediamine is used in the production of polymers, resins, and other materials. It is also employed in wastewater treatment and as a corrosion inhibitor .
Wirkmechanismus
The mechanism of action of Sdb-ethylenediamine involves its ability to form stable complexes with metal ions. This property allows it to act as a chelating agent, binding to metal ions and preventing them from participating in unwanted reactions. In biological systems, Sdb-ethylenediamine can interact with enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Ethylenediamine: A basic amine with similar chelating properties but different applications.
Diethylenetriamine: A related compound with additional amine groups, offering different reactivity and applications.
Triethylenetetramine: Another derivative with multiple amine groups, used in different industrial and research contexts.
Uniqueness: Sdb-ethylenediamine is unique due to its specific structure and reactivity, which make it suitable for specialized applications in various fields. Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
103190-36-9 |
|---|---|
Molekularformel |
C65H100N2O4 |
Molekulargewicht |
973.5 g/mol |
IUPAC-Name |
N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C65H100N2O4/c1-51(2)23-15-24-52(3)25-16-26-53(4)27-17-28-54(5)29-18-30-55(6)31-19-32-56(7)33-20-34-57(8)35-21-36-58(9)37-22-38-59(10)43-45-67(50-61-40-42-63(69-12)65(48-61)71-14)46-44-66-49-60-39-41-62(68-11)64(47-60)70-13/h23,25,27,29,31,33,35,37,39-43,47-48,66H,15-22,24,26,28,30,32,34,36,38,44-46,49-50H2,1-14H3/b52-25+,53-27+,54-29-,55-31-,56-33-,57-35-,58-37-,59-43- |
InChI-Schlüssel |
RFCLMDXUHUITAX-NIVWQRAISA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)C)C)C)C)C)C)C)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)/C)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)C)C)C)C)C)C)C)C)C |
Synonyme |
N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine SDB-ethylenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B19821.png)









![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
